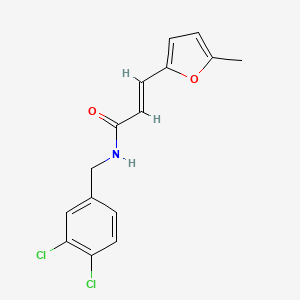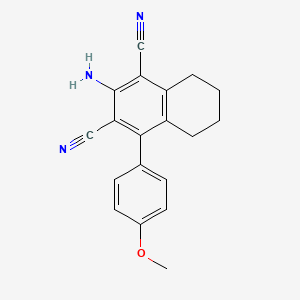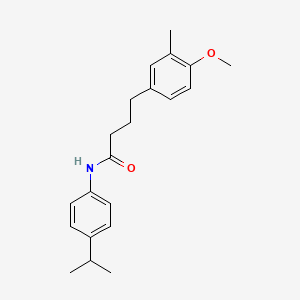
4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide, also known as DMNI, is a chemical compound that has been used in scientific research for various purposes. DMNI is a nitrobenzamide derivative and is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP).
Mécanisme D'action
4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide is a potent inhibitor of PARP, an enzyme that is involved in DNA repair and cell death. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been shown to induce apoptosis in cancer cells by inhibiting PARP.
Biochemical and Physiological Effects:
4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has also been shown to protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide in lab experiments is its potency as a PARP inhibitor. 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been shown to be more potent than other PARP inhibitors, such as 3-aminobenzamide. However, one limitation of using 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide is its potential toxicity. 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been shown to induce liver toxicity in animal models.
Orientations Futures
There are several future directions for the use of 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide in scientific research. One potential direction is the development of 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide as an anti-cancer agent. 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been shown to induce apoptosis in cancer cells, and further research could lead to its development as a cancer therapy. Another potential direction is the use of 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide in the treatment of cardiovascular diseases. 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been shown to protect against ischemia-reperfusion injury in the heart and brain, and further research could lead to its development as a therapy for these conditions.
Méthodes De Synthèse
The synthesis of 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid in the presence of triethylamine. The product is then purified by column chromatography to obtain 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide in high yield and purity.
Applications De Recherche Scientifique
4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has been used in scientific research for various purposes. It has been studied for its potential as an anti-cancer agent, as well as its role in neuroprotection, inflammation, and oxidative stress. 4,5-dimethoxy-N-(5-methyl-3-isoxazolyl)-2-nitrobenzamide has also been shown to have potential therapeutic effects in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
4,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-7-4-12(15-22-7)14-13(17)8-5-10(20-2)11(21-3)6-9(8)16(18)19/h4-6H,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHHGMGZTFHYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(propionylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5721768.png)
![isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)



![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)
![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)
![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5721863.png)